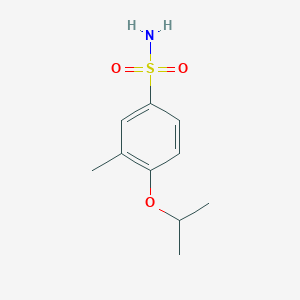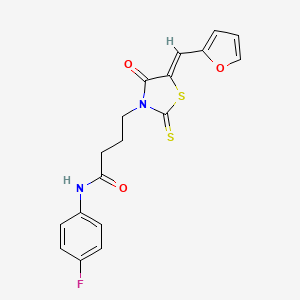![molecular formula C20H15ClN2O3 B2447545 [4-(Phenylcarbamoyl)phenyl]methyl 2-chloropyridine-3-carboxylate CAS No. 927089-50-7](/img/structure/B2447545.png)
[4-(Phenylcarbamoyl)phenyl]methyl 2-chloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[4-(Phenylcarbamoyl)phenyl]methyl 2-chloropyridine-3-carboxylate” is a complex organic compound. It contains a pyridine ring, which is a basic structure in many natural products and bioactive pharmaceuticals . The compound also includes a phenylcarbamoyl group and a chloropyridine group.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Pyridinium salts, which are structurally similar to pyridine, are known for their diverse structures .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyridine and its derivatives are known to undergo a variety of reactions. For example, acid anhydrides react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Compounds similar to "[4-(Phenylcarbamoyl)phenyl]methyl 2-chloropyridine-3-carboxylate" have been explored for their potential medicinal applications, particularly in the development of new pharmacological agents. For instance, 4-aryl/heteroaryl-2,6-dimethyl-3,5-bis-N-(arylcarbamoyl)-1,4-dihydropyridines exhibit CNS depressant (anticonvulsant and analgesic) and cardiovascular (inotropic and blood pressure) activities, indicating their potential as pharmacodynamic agents (Swamy, Reddy, & Reddy, 1998). Additionally, novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides have been synthesized and evaluated for their in vitro anticancer activity, demonstrating selectivity toward leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).
Chemical Synthesis and Structural Studies
Research has also focused on the synthesis of derivatives and analogs of pyridine carboxylates for use in chemical synthesis and structural studies. For example, novel methodologies have been developed for the synthesis of 4-halogenated 6-diethylcarbamoylpyridine-2-carboxylic acids, important synthons for creating non-symmetric tridentate aromatic chelating agents and functional dimetallic helicates (Chauvin, Tripier, & Bünzli, 2001). The structural diversity of coordination polymers containing angular dipyridyl ligands with amide spacers further underscores the versatility of these compounds in material science and coordination chemistry (Yeh, Chen, & Wang, 2008).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[4-(phenylcarbamoyl)phenyl]methyl 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3/c21-18-17(7-4-12-22-18)20(25)26-13-14-8-10-15(11-9-14)19(24)23-16-5-2-1-3-6-16/h1-12H,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEYXKBCVZDPLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Phenylcarbamoyl)phenyl]methyl 2-chloropyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(chloromethyl)-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2447464.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide](/img/structure/B2447465.png)

![N-[(2,4-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2447470.png)
![Ethyl 2-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2447471.png)

![3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2447475.png)
![N-[1-(Adamantan-1-YL)ethyl]-2-(piperidin-1-YL)acetamide hydrochloride](/img/structure/B2447476.png)

![5-((benzo[d]thiazol-2-ylthio)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B2447479.png)
![(2-Adamantanyloxyethyl)[(4-methoxyphenyl)sulfonyl]amine](/img/structure/B2447480.png)
![benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2447481.png)
![3-[(2-Methylbutan-2-yl)amino]propanenitrile](/img/structure/B2447482.png)
![7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B2447483.png)